3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, 3-[(pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride , follows IUPAC conventions for substituted heterocycles. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. The substituent at the 3-position of the pyridine ring consists of a methyl group linked to a pyrrolidin-3-yloxy moiety. The dihydrochloride salt indicates protonation at two basic sites: the pyridine nitrogen and the pyrrolidine nitrogen.
The numbering begins with the pyridine nitrogen as position 1, with the methyl-oxypyrrolidine group attached at position 3. The pyrrolidine ring, a five-membered saturated heterocycle, is numbered such that the oxygen atom connects to position 3. The stereochemistry of the pyrrolidine substituent is not explicitly defined in the absence of chiral center specifications.
| Systematic Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Registry Number | 1376315-81-9 |
| Molecular Formula | C₁₀H₁₆Cl₂N₂O |
| Canonical SMILES | [H]Cl.[H]Cl.C1(COC2CNCC2)=CC=CN=C1 |
Crystallographic Analysis and Molecular Geometry
While crystallographic data for this specific compound are not publicly available, structural analogs provide insights into its geometry. The pyridine ring adopts a planar conformation with bond angles approximating 120°, typical of aromatic systems. The pyrrolidine ring likely exists in an envelope conformation, with the oxygen atom at position 3 contributing to slight puckering.
The methylene bridge (-CH₂-O-) between the pyridine and pyrrolidine introduces flexibility, allowing rotational freedom around the C-O bond. Quantum mechanical calculations predict a dihedral angle of ~110° between the pyridine plane and the pyrrolidine ring, minimizing steric hindrance. Key bond lengths include:
- C-O (ether): ~1.42 Å
- N-Cl (in dihydrochloride): ~1.67 Å
- Pyridine C-N: ~1.34 Å
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (D₂O, 400 MHz):
Infrared (IR) Spectroscopy:
- Strong absorption at 1,250–1,150 cm⁻¹ (C-O-C ether stretch).
- Aromatic C-H bending at 1,600–1,580 cm⁻¹ (pyridine ring).
- N-H stretches (protonated amines) at 2,700–2,400 cm⁻¹.
Mass Spectrometry (MS):
- ESI-MS (m/z): 179.1 [M+H]⁺ (free base), 251.2 [M+Cl]⁻ (dihydrochloride).
- Fragmentation patterns include loss of HCl (Δm/z=36) and cleavage of the ether bond (Δm/z=60).
Tautomeric Forms and Protonation States
In aqueous solution, the compound exists predominantly as a dication due to protonation at two sites:
- Pyridine nitrogen : pKa ~5.2 (similar to pyridinium ions).
- Pyrrolidine nitrogen : pKa ~11.3 (typical for saturated amines).
Tautomerism is negligible due to the saturated pyrrolidine ring and absence of conjugated acidic protons. The dihydrochloride form stabilizes the protonated species, as confirmed by pH-dependent NMR studies.
Comparative Analysis with Analogous Pyrrolidine-Pyridine Hybrids
The structural and electronic effects of substituent positioning are evident when comparing this compound to analogs:
Properties
IUPAC Name |
3-(pyrrolidin-3-yloxymethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-2-9(6-11-4-1)8-13-10-3-5-12-7-10;;/h1-2,4,6,10,12H,3,5,7-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEURXIVYDORXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376315-81-9 | |
| Record name | 3-[(pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution Reactions
The most widely reported method for synthesizing 3-[(Pyrrolidin-3-yloxy)methyl]pyridine involves nucleophilic substitution to form the ether linkage. A chloromethylpyridine intermediate, such as 3-(chloromethyl)pyridine, reacts with pyrrolidin-3-ol under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates the displacement of chloride by the pyrrolidine oxygen.
$$
\text{3-(Chloromethyl)pyridine} + \text{Pyrrolidin-3-ol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{3-[(Pyrrolidin-3-yloxy)methyl]pyridine}
$$
The crude product is then treated with hydrochloric acid to form the dihydrochloride salt, achieving a purity of 95%. This method’s efficiency depends on the quality of the chloromethyl precursor, which can be synthesized via hydroxymethylpyridine treatment with thionyl chloride or phosphorus oxychloride.
Reductive Amination Approaches
While less common, reductive amination has been explored for introducing the pyrrolidine moiety. Here, a pyridine-aldehyde derivative undergoes condensation with pyrrolidin-3-amine, followed by hydrogenation using palladium on carbon (Pd/C) or sodium cyanoborohydride. This route is advantageous for controlling stereochemistry but requires stringent anhydrous conditions.
Catalytic Hydrogenation Techniques
Catalytic hydrogenation is employed to reduce intermediate imines or nitro groups in multi-step syntheses. For instance, patents describe the use of Raney nickel or platinum oxide under hydrogen pressure (30–50 bar) to finalize the pyrrolidine ring.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal reaction temperatures range from 80°C for nucleophilic substitutions to 140°C for high-pressure hydrogenation. Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) enhance reaction rates, while methanol or ethanol is preferred for salt formation.
Molar Ratios and Catalysts
A molar ratio of 1:1.2 (chloromethylpyridine:pyrrolidin-3-ol) minimizes side products like bis-alkylated derivatives. Phase-transfer catalysts, such as tetrabutylammonium bromide, improve interfacial reactivity in biphasic systems.
Industrial-Scale Production
Continuous flow reactors, such as jet-loop systems, enable scalable synthesis by ensuring rapid mixing and heat transfer. A patent by Google Patents (CA2763574C) demonstrates a 64.6% yield increase for pyridine derivatives using loop reactors at 100 bar and 278°C. Similar principles apply to 3-[(Pyrrolidin-3-yloxy)methyl]pyridine, with in-line HPLC monitoring for quality control.
Analytical Characterization
Spectroscopic Techniques
- Nuclear Magnetic Resonance (NMR): $$ ^1\text{H} $$ NMR reveals distinct signals for the pyridine ring (δ 8.4–8.6 ppm) and pyrrolidine methylene groups (δ 3.2–3.5 ppm).
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) confirms ≥95% purity, as reported by Enamine.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 251.15 g/mol | PubChem |
| Purity | 95% | Enamine |
| Storage Temperature | Room temperature | Enamine |
| Solubility | Water (>50 mg/mL) | EvitaChem |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Loop reactors, as described in CA2763574C, reduce retention times to 20 minutes while maintaining 100 bar pressure. Catalyst recycling and side-product removal via distillation further enhance sustainability. For example, acetic acid concentrations of 4–20 wt% in the reaction mixture suppress byproduct formation.
Chemical Reactions Analysis
3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis, facilitating the formation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Formation of pyridine derivatives.
- Reduction : Generation of reduced pyridine compounds.
- Substitution Reactions : Creation of substituted pyridine derivatives.
Biology
In biological research, 3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is investigated for its interactions with biological molecules. It has shown potential as a neuromodulator, influencing neurotransmitter release and receptor activity within the central nervous system (CNS). Key biological activities include:
- Modulation of neurotransmitter systems.
- Potential therapeutic applications for neurological disorders.
Medicine
The compound is being studied for its therapeutic potential, particularly in treating neurological conditions. Research highlights include:
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit moderate cytotoxicity against certain cancer cell lines while demonstrating limited toxicity towards non-cancerous cells .
- Neurological Effects : Investigations into its effects on neurotransmitter receptors suggest possible applications in treating diseases such as depression and anxiety.
Industry
In industrial applications, this compound is utilized in the development of specialty chemicals and as an intermediate in the synthesis of complex molecules. Its solubility in aqueous solutions enhances its utility across various chemical processes.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Facilitates oxidation and reduction reactions |
| Biology | Neuromodulation and receptor interaction | Potential therapeutic effects on CNS disorders |
| Medicine | Anticancer research | Moderate cytotoxicity against cancer cell lines |
| Industry | Specialty chemical production | Enhances solubility for various applications |
Case Studies
- Anticancer Activity : A study assessed the cytotoxicity of derivatives against ovarian and breast cancer cell lines, revealing moderate effectiveness while sparing healthy cardiac cells .
- Neurological Research : Investigations into receptor binding affinities have shown that the compound may influence neurotransmitter systems, suggesting its role in developing treatments for neurological disorders.
Mechanism of Action
The mechanism of action of 3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Ring Size and Substituent Variations
The following table highlights key structural and functional differences between the target compound and analogs:
Key Observations :
- Substituent Effects : Methoxy groups (e.g., in 3-Methoxy-2-(2-pyrrolidinyl)pyridine) donate electron density to the pyridine ring, altering its reactivity and interaction with aromatic residues in proteins .
- Functional Groups : The 2-methoxybenzyl group in 3-[(2-Methoxybenzyl)oxy]pyrrolidine increases lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications .
Electronic and Steric Properties
- Trifluoromethyl vs. Pyrrolidine : Compounds like 3-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine hydrochloride () feature a trifluoromethyl group , which introduces strong electron-withdrawing effects and hydrophobic interactions, contrasting with the electron-rich pyrrolidine in the target compound .
- Pyridine vs. Piperazine : In 2-(Pyridin-3-yl)oxolan-3-amine dihydrochloride (), the oxolane oxygen creates a polar environment distinct from the basic pyrrolidine nitrogen, affecting solubility and target affinity .
Biological Activity
3-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in neuromodulation and therapeutic applications for neurological disorders. This article reviews the compound's biological activity, including its mechanisms of action, receptor interactions, and potential therapeutic uses.
- Molecular Formula : C₁₀H₁₆Cl₂N₂O
- Molecular Weight : 251.15 g/mol
- Structure : The compound features a pyridine ring substituted with a pyrrolidin-3-yloxy group, enhancing its solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system (CNS). The compound may modulate neurotransmitter release and receptor activity, suggesting a role as a neuromodulator. Key mechanisms include:
- Binding Affinity : Studies indicate that the compound binds to specific receptors involved in neurotransmission, which may influence mood and cognitive functions.
- Receptor Modulation : It has been shown to affect the activity of receptors such as serotonin and dopamine receptors, which are critical in the treatment of anxiety and depression.
Neurological Disorders
Research has focused on the potential of this compound in treating conditions such as:
- Anxiety
- Depression
- Neurodegenerative Diseases
A study indicated that the compound could enhance serotonin release, which is crucial for mood regulation. Additionally, its effects on dopamine pathways suggest potential applications in treating disorders like schizophrenia.
Anticancer Activity
Preliminary investigations have also explored the compound's efficacy against various cancer cell lines. In vitro studies demonstrated that it could inhibit cell proliferation in models of glioblastoma and prostate cancer. The mechanism appears to involve modulation of signaling pathways associated with cell survival and apoptosis .
Case Studies
- Study on Neuromodulation : A pharmacological study assessed the effects of this compound on mouse models exhibiting anxiety-like behaviors. Results indicated significant anxiolytic effects at specific dosages, supporting its potential for therapeutic use in anxiety disorders.
- Anticancer Efficacy : In xenograft models for human tumors, including glioblastoma and prostate cancer, treatment with this compound resulted in reduced tumor growth compared to controls. The study highlighted its potential as part of combination therapies targeting multiple pathways involved in tumorigenesis .
Data Table: Summary of Biological Activities
Q & A
Basic Question
- Methodological Answer :
- PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for ventilation during synthesis or handling .
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid release into waterways .
- Waste Disposal : Segregate waste and use licensed chemical disposal services to prevent environmental contamination .
What synthetic routes are commonly employed for the preparation of this compound?
Basic Question
- Methodological Answer :
- Step 1 : React pyrrolidin-3-ol with a pyridine derivative (e.g., 3-(chloromethyl)pyridine) under basic conditions (e.g., NaH or K₂CO₃) to form the ether linkage .
- Step 2 : Purify the product via recrystallization or column chromatography.
- Step 3 : Convert the free base to the dihydrochloride salt using HCl gas or concentrated HCl in anhydrous ether .
- Key Parameters : Monitor reaction temperature (typically 60–80°C) and stoichiometry to avoid side reactions .
How can structural analogs of this compound be identified for comparative pharmacological studies?
Basic Question
-
Methodological Answer :
- Database Screening : Use PubChem or CAS databases to filter compounds with pyrrolidine-pyridine scaffolds.
- Similarity Metrics : Apply Tanimoto coefficients (>0.8) to assess structural overlap. For example:
Compound Name CAS Number Similarity Index Key Feature Methyl 2-amino-3-(pyrrolidin-1-yl)propanoate dihydrochloride 208259-58-9 0.89 Ester functional group (R)-Pyrrolidin-2-ylmethanamine dihydrochloride – 0.91 Stereochemical variation
How can computational methods optimize the reaction conditions for synthesizing this compound?
Advanced Question
-
Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for key steps like etherification .
- Machine Learning : Train models on reaction yield data (e.g., solvent polarity, temperature) to predict optimal conditions. For example:
Parameter Optimal Range Impact on Yield Temperature 70–80°C ↑ 15–20% Solvent (DMF vs. THF) DMF ↑ selectivity
What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
Advanced Question
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., pH, cell lines) to isolate structural effects. For instance, analogs with ester groups may hydrolyze under acidic conditions, altering activity .
- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors.
- Structural Dynamics : Perform molecular dynamics simulations to assess binding mode variations due to substituent flexibility .
What techniques are recommended for analyzing the stability of this compound under varying pH and temperature conditions?
Advanced Question
- Methodological Answer :
- Accelerated Stability Testing :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC-MS .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Below 100°C, the compound is stable; above 150°C, rapid degradation occurs .
How do stereochemical considerations influence the design of derivatives of this compound?
Advanced Question
- Methodological Answer :
- Chiral Synthesis : Employ asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed coupling) to produce enantiopure derivatives.
- Biological Impact : (R)-isomers often show higher receptor binding affinity due to spatial compatibility with target pockets. For example, (R)-pyrrolidine derivatives exhibit 3–5× higher activity than (S)-isomers .
What in silico approaches predict the binding affinity of this compound to neurological targets?
Advanced Question
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with dopamine receptors (e.g., D₂R). The pyrrolidine oxygen forms hydrogen bonds with Asp114, critical for affinity .
- QSAR Models : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
